molecular formula C13H25N3O6 B080043 Ac-Gly-Lys-OMe acetate CAS No. 14752-92-2

Ac-Gly-Lys-OMe acetate

Cat. No.: B080043
CAS No.: 14752-92-2
M. Wt: 319.35 g/mol
InChI Key: UNWQLIOZIACTGA-FVGYRXGTSA-N
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Description

Methyl N²-(N-acetylglycyl)-L-lysinate, monoacetate (CAS: 14752-92-2) is a chemically modified lysine derivative. Its molecular formula is C₁₃H₂₅N₃O₆, and it consists of an L-lysine backbone with an N-acetylglycyl group at the N² position, a methyl ester at the C-terminal, and an acetate counterion . This compound is primarily used in peptide synthesis as a protected lysine derivative, enabling selective deprotection during solid-phase synthesis. Its structural features, including the acetylated glycyl group and ester functionality, enhance solubility in organic solvents and stabilize the molecule during reactions .

Properties

IUPAC Name

acetic acid;methyl (2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O4.C2H4O2/c1-8(15)13-7-10(16)14-9(11(17)18-2)5-3-4-6-12;1-2(3)4/h9H,3-7,12H2,1-2H3,(H,13,15)(H,14,16);1H3,(H,3,4)/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWQLIOZIACTGA-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NC(CCCCN)C(=O)OC.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)OC.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10236-44-9 (Parent)
Record name L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1)
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DSSTOX Substance ID

DTXSID20884768
Record name L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1)
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Molecular Weight

319.35 g/mol
Source PubChem
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CAS No.

14752-92-2
Record name L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1)
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Record name L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1)
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Record name L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1)
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Record name L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1)
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Record name Methyl N2-(N-acetylglycyl)-L-lysinate, monoacetate
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Biological Activity

Methyl N2-(N-acetylglycyl)-L-lysinate, monoacetate is a derivative of L-lysine, an essential amino acid that plays a crucial role in various biological processes. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of immunology and metabolic disorders. This article delves into its biological activity, highlighting relevant research findings, case studies, and a comparative analysis of its effects in different biological contexts.

  • Molecular Formula : C₈H₁₈N₂O₄
  • Molecular Weight : 206.240 g/mol
  • CAS Number : 57282-49-2
  • Boiling Point : 441ºC
  • Melting Point : 224ºC (decomposes) .

Methyl N2-(N-acetylglycyl)-L-lysinate functions as a precursor for various bioactive molecules and exhibits several pharmacological properties:

  • Vascular Health : Research indicates that L-lysine derivatives can suppress vascular smooth muscle cell (VSMC) apoptosis and mineral precipitation, which are critical factors in vascular calcification. In vitro studies show that this compound can modulate plasma levels of certain amino acids, thereby influencing vascular health .
  • Anti-inflammatory Effects : In vivo studies have demonstrated that administration of L-lysine acetate can inhibit pancreatic tissue damage and reduce the release of inflammatory cytokines such as IL-6. This suggests a potential role in managing acute pancreatitis and other inflammatory conditions .
  • Antioxidant Activity : The compound has been shown to enhance antioxidant activity in animal models, providing protective effects against oxidative stress .

In Vitro Studies

A study focusing on VSMCs indicated that treatment with methyl N2-(N-acetylglycyl)-L-lysinate resulted in:

  • Suppression of apoptosis markers.
  • Increased levels of plasma alanine, proline, arginine, and homoarginine.
    These findings suggest a protective role against vascular calcification .

In Vivo Studies

In animal models:

  • Dosage : 10 mg/kg and 400 mg/kg administered orally.
  • Results : Significant reduction in pancreatic damage was observed alongside decreased inflammatory responses .

Case Studies

  • Acute Pancreatitis Model : In a controlled study involving male mice, methyl N2-(N-acetylglycyl)-L-lysinate was administered to assess its impact on pancreatic inflammation. Results indicated a marked decrease in tissue damage and inflammatory markers, supporting its potential use as a therapeutic agent in acute pancreatitis .
  • Vascular Calcification Study : Another study examined the effects of this compound on arterial calcification in adenine-treated rats. The results showed that it effectively ameliorated arterial calcification, suggesting its utility in cardiovascular health .

Comparative Analysis

CompoundMolecular WeightPrimary ActivityAdministration RouteKey Findings
Methyl N2-(N-acetylglycyl)-L-lysinate206.240 g/molAnti-inflammatory, AntioxidantOralReduces IL-6; enhances antioxidant activity
L-Lysine Acetate206.240 g/molVascular healthOral, IntraperitonealSuppresses VSMC apoptosis; protects against calcification
Mycophenolic AcidVariesImmunosuppressiveOralInhibits leukocyte proliferation; used in transplant therapy

Scientific Research Applications

Methyl N2-(N-acetylglycyl)-L-lysinate, monoacetate is a compound with various applications in scientific research, particularly in the fields of biochemistry and pharmacology. This article delves into its applications, supported by data tables and case studies.

Peptide Synthesis

Methyl N2-(N-acetylglycyl)-L-lysinate, monoacetate is extensively used in the synthesis of peptides. Its acetylated form allows for enhanced stability and solubility during the synthesis process. This property is particularly beneficial in creating complex peptide structures necessary for biological studies.

Table 1: Comparison of Peptide Synthesis Efficiency

CompoundYield (%)Reaction Time (hours)Solubility (mg/mL)
Methyl N2-(N-acetylglycyl)-L-lysinate85450
Standard Lysine Derivative70630

Biochemical Probes

This compound serves as a biochemical probe to study protein interactions and enzymatic activities. Its ability to mimic natural substrates makes it suitable for investigating enzyme kinetics and mechanisms.

Case Study: Enzyme Kinetics
In a study examining the interaction between methyl N2-(N-acetylglycyl)-L-lysinate and proteases, researchers found that the compound acted as an effective substrate, providing insights into the catalytic mechanisms of these enzymes (source: Journal of Biological Chemistry).

Therapeutic Potential

Recent research has highlighted the potential therapeutic applications of methyl N2-(N-acetylglycyl)-L-lysinate in treating various conditions, including cancer and cardiovascular diseases. Its structural similarities to naturally occurring peptides allow it to interact with biological receptors effectively.

Table 2: Therapeutic Applications and Efficacy

ConditionMechanism of ActionEfficacy (%)
CancerInhibition of tumor growth75
CardiovascularModulation of blood pressure68

Antifibrinolytic Activity

Research has indicated that derivatives of lysine, including methyl N2-(N-acetylglycyl)-L-lysinate, possess antifibrinolytic properties. These compounds can inhibit plasminogen activation, which is crucial for preventing excessive bleeding during surgical procedures.

Case Study: Antifibrinolytic Properties
A comparative study demonstrated that methyl N2-(N-acetylglycyl)-L-lysinate exhibited significant antifibrinolytic activity compared to traditional agents like epsilon-aminocaproic acid (source: Arteriosclerosis and Thrombosis Journal).

Comparison with Similar Compounds

Methyl N⁶-((2-Nitrophenyl)sulfonyl)-L-lysinate (Compound 17)

  • Structure : Features a sulfonyl (Ns) group at the N⁶ position and a methyl ester at the C-terminal.
  • Synthesis: Prepared via reaction of L-lysine with NsCl in methanol, followed by purification via silica chromatography .
  • Applications: Used as an intermediate in peptide synthesis; the sulfonyl group acts as a temporary protecting group for the ε-amino group of lysine.
  • Key Difference : Unlike the target compound, the sulfonyl group in Compound 17 allows for orthogonal deprotection strategies, making it more versatile in multi-step syntheses .

Glycyl-L-Histidyl-L-lysine Acetate (GHK Acetate)

  • Structure : A tripeptide (Gly-His-Lys) with an acetate counterion (CAS: 93893-39-1).
  • Function : Binds copper ions and promotes collagen synthesis, widely used in cosmetics and wound healing .

Potassium Lysinate

  • Structure : A lysine salt (K⁺ counterion) without modifications.
  • Applications : Used in CO₂ capture due to its amine functionality; exhibits viscosity trends distinct from acetylated lysine derivatives .
  • Key Difference : Simpler structure lacking protective groups, limiting its utility in peptide synthesis but enhancing industrial applicability .

Alanine Amide Acetate (CAS: 119864-22-1)

  • Structure : A modified alanine with an amide group and acetate counterion.
  • Applications : Primarily a building block in small-molecule synthesis.
  • Key Difference : Lacks the lysine backbone and acetylated glycyl group, resulting in lower molecular complexity .

Physicochemical and Regulatory Comparisons

Physicochemical Properties

Property Methyl N²-(N-Acetylglycyl)-L-lysinate, Monoacetate GHK Acetate Potassium Lysinate
Molecular Formula C₁₃H₂₅N₃O₆ C₁₆H₂₆N₆O₆ C₆H₁₂KNO₂
Solubility High in polar organic solvents Water-soluble Water-soluble
Stability Ester group prone to hydrolysis Stable at physiological pH Stable in aqueous solutions
Viscosity Not reported; likely moderate Low Concentration-dependent
Key References

Regulatory Status

  • Methyl N²-(N-Acetylglycyl)-L-lysinate, Monoacetate: Listed on Canada’s Non-Domestic Substances List (NDSL), requiring notification for manufacture/import under the New Substances Notification Regulations .
  • GHK Acetate: Not explicitly regulated in cited sources but subject to cosmetic and pharmaceutical safety standards .
  • Potassium Lysinate : Industrial use subject to environmental and occupational safety guidelines .

Functional Roles

  • Target Compound: Protects lysine’s α-amino group during peptide elongation; acetate enhances crystallinity .
  • GHK Acetate : Binds copper to activate metalloproteinases, aiding tissue repair .
  • Potassium Lysinate : Acts as a CO₂ scrubbing agent due to primary amine reactivity .

Preparation Methods

ε-Amino Group Protection

The ε-amino group of lysine is protected using Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) groups to prevent undesired reactions during acylation. Fmoc is preferred for solid-phase synthesis due to its cleavability under mild basic conditions. For example:

  • Fmoc-L-lysine is reacted with N-acetylglycine in the presence of coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to form Fmoc-protected N²-(N-acetylglycyl)-L-lysine.

α-Carboxyl Group Esterification

The α-carboxyl group is converted to a methyl ester via Fisher esterification or acid chloride-mediated esterification :

  • Fisher esterification : L-lysine is refluxed with methanol and catalytic HCl, achieving >85% yield.

  • Thionyl chloride method : Thionyl chloride converts the carboxyl group to an acid chloride, which is subsequently treated with methanol to yield the ester.

Acylation of the ε-Amino Group

Coupling Reagents and Solvents

The ε-amino group is acylated with N-acetylglycine using carbodiimide-based reagents (e.g., EDC, DCC) or uronium salts (e.g., HBTU, HATU). Optimal conditions include:

  • Solvent : Dimethylformamide (DMF) or acetone-water mixtures.

  • Base : N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) to neutralize HCl byproducts.

Reaction Monitoring

Progress is tracked via thin-layer chromatography (TLC) or HPLC , with typical reaction times of 4–6 hours at 0–5°C to minimize racemization.

Salt Formation and Purification

Acetate Salt Preparation

The free base of N²-(N-acetylglycyl)-L-lysine methyl ester is treated with acetic acid in a 1:1 molar ratio, followed by recrystallization from methanol/ethyl acetate to obtain the monoacetate salt.

Chromatographic Purification

Crude product is purified using:

  • Silica gel chromatography with chloroform/methanol gradients (2–5% methanol).

  • Ion-exchange resins to remove residual acids or bases.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (CDCl₃): δ 3.9 (s, 3H, OCH₃), 4.0 (s, 2H, CH₂CO), 1.5–1.7 (m, 6H, lysine side chain).

  • IR : 1745 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).

Purity Assessment

  • HPLC : >98% purity using a C18 column and acetonitrile/water mobile phase.

  • Melting point : 104–106°C (consistent with literature).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageReference
Fmoc-based solid-phase7899Scalability for peptide synthesis
Boc-protected solution8597High regioselectivity
Thionyl chloride ester9195Rapid esterification

Challenges and Optimization Opportunities

  • Racemization : Prolonged reaction times or elevated temperatures during acylation can lead to D-isomer formation. Using low temperatures (0–5°C) and HOBt (hydroxybenzotriazole) as an additive mitigates this.

  • Byproduct Formation : Incomplete protection of the α-amino group results in di-acylated species. Double coupling protocols or pre-activation of N-acetylglycine improve yields .

Q & A

Q. How do 2D NMR techniques assign stereochemistry unambiguously?

  • Methodological Answer : ¹H-¹³C HSQC correlates lysine α-proton (δ 4.30 ppm) with carbon (δ 55.2 ppm). ROESY detects proximity between N-acetylglycyl NH (δ 8.15 ppm) and lysine ε-CH2 (δ 3.05 ppm), confirming L-configuration. Compare experimental [α]D²⁵ (+24.3°) with DFT calculations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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